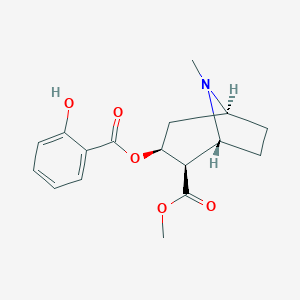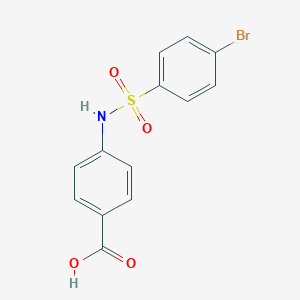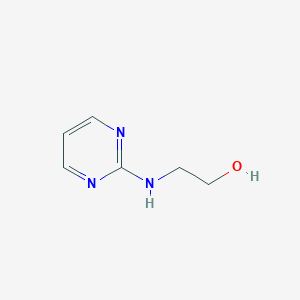
2-(Pyrimidin-2-ylamino)ethanol
Übersicht
Beschreibung
2-(Pyrimidin-2-ylamino)ethanol is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives .Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyrimidin-2-ylamino)ethanol have been reported . For instance, an efficient reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrimidin-2-ylamino)ethanol have been reported in several studies . For example, ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12i) is a white solid with a melting point of 181–182 °C .Wissenschaftliche Forschungsanwendungen
Anti-Fibrotic Applications
The pyrimidine moiety, which is a part of the “2-(Pyrimidin-2-ylamino)ethanol” structure, has been employed in the design of compounds with anti-fibrotic activities. Novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising results against fibrosis, particularly in hepatic stellate cells (HSC-T6). These compounds have been found to exhibit better anti-fibrotic activities than some existing drugs, indicating potential for development as novel anti-fibrotic medications .
Anticancer Activity
Derivatives of 2-(Pyrimidin-2-ylamino)ethanol have been synthesized and evaluated for their anticancer properties. Specifically, they have been tested as antagonists of the retinoid X receptor alpha (RXRα), which plays a key role in cancer development. Some derivatives have shown strong antagonist activity, potent anti-proliferative effects against human cancer cell lines, and low cytotoxicity in normal cells .
Synthesis of Heterocyclic Compounds
The pyrimidine core of 2-(Pyrimidin-2-ylamino)ethanol is a privileged structure in medicinal chemistry. It has been used to construct libraries of novel heterocyclic compounds with potential biological activities. These libraries are valuable for discovering new drugs with various pharmacological effects .
Antimicrobial Properties
Pyrimidine derivatives, including those related to 2-(Pyrimidin-2-ylamino)ethanol, are known to possess antimicrobial properties. They have been studied for their effectiveness against a range of microbial pathogens, offering a pathway for the development of new antimicrobial agents .
Antiviral Effects
The structural framework of 2-(Pyrimidin-2-ylamino)ethanol allows for the creation of compounds with antiviral activities. These compounds can be designed to target specific stages of viral replication or to inhibit viral entry into host cells .
Enzyme Inhibition
Compounds derived from 2-(Pyrimidin-2-ylamino)ethanol have been investigated for their ability to inhibit certain enzymes that are involved in disease processes. By targeting these enzymes, it is possible to modulate biological pathways and treat various conditions .
Zukünftige Richtungen
While specific future directions for 2-(Pyrimidin-2-ylamino)ethanol are not mentioned in the retrieved papers, the field of pyrimidine research is vast and continues to grow. Pyrimidines are considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the development of new pyrimidines as therapeutic agents is a promising area of research .
Eigenschaften
IUPAC Name |
2-(pyrimidin-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJYEXQVZXYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylamino)ethanol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




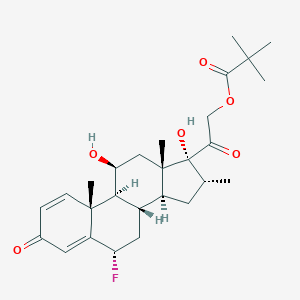




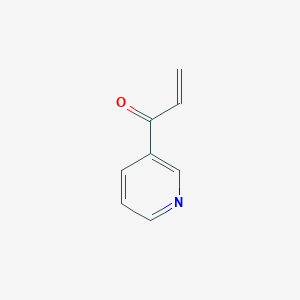
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
